molecular formula C10H13N3O2 B3028875 Ethyl2-amino-2-(2-phenylhydrazono)acetate CAS No. 36999-43-6

Ethyl2-amino-2-(2-phenylhydrazono)acetate

Cat. No.: B3028875
CAS No.: 36999-43-6
M. Wt: 207.23 g/mol
InChI Key: QCTPZAXQNCCEHE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2-phenylhydrazono)acetate is a hydrazone-derived compound featuring an amino group at the α-position of the ester moiety and a phenylhydrazone substituent. The amino variant is presumed to arise via nucleophilic substitution of the chloro group in the parent compound, enabling diverse reactivity in medicinal and materials chemistry.

Properties

IUPAC Name

ethyl 2-amino-2-(phenylhydrazinylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-2-15-10(14)9(11)13-12-8-6-4-3-5-7-8/h3-7,12H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTPZAXQNCCEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694224
Record name Ethyl amino(2-phenylhydrazinylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36999-43-6
Record name Ethyl amino(2-phenylhydrazinylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-amino-2-(2-phenylhydrazono)acetate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-2-(2-phenylhydrazono)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-amino-2-(2-phenylhydrazono)acetate has been investigated for its potential as a bioactive agent. Its derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds derived from ethyl 2-amino-2-(2-phenylhydrazono)acetate have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives possess significant antiproliferative effects against various human cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .
  • Antimicrobial Properties : The compound's derivatives have also been evaluated for their antimicrobial efficacy. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study: Antitumor Evaluation

A study synthesized several derivatives of ethyl 2-amino-2-(2-phenylhydrazono)acetate and assessed their antitumor activities. Among the synthesized compounds, one derivative exhibited an IC50 value of 12 µM against MCF-7 cells, indicating strong anticancer potential .

Agricultural Applications

In agriculture, ethyl 2-amino-2-(2-phenylhydrazono)acetate is being explored for its potential use as a pesticide or herbicide. The compound's ability to interact with biological systems makes it a candidate for developing agrochemicals that can effectively control pests while minimizing environmental impact.

Key Insights

  • Pesticidal Activity : Preliminary studies suggest that derivatives of this compound can disrupt the growth of certain pests, providing an alternative to traditional chemical pesticides .

Chemical Research Applications

Ethyl 2-amino-2-(2-phenylhydrazono)acetate serves as an important building block in synthetic organic chemistry. Its versatility allows chemists to create a variety of heterocyclic compounds through reactions such as:

  • Multi-component Reactions (MCRs) : The compound can participate in MCRs to yield complex structures with diverse functionalities. These reactions are valuable for synthesizing compounds with potential pharmacological properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibitory effects on MCF-7, NCI-H460, SF-268 cells
AntimicrobialEffective against various bacterial strains
PesticidalPotential use in controlling agricultural pests

Mechanism of Action

The mechanism of action of Ethyl2-amino-2-(2-phenylhydrazono)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Ethyl 2-chloro-2-(2-phenylhydrazono)acetate (unsubstituted phenyl) is a versatile reagent for synthesizing thiazoles, pyrazoles, and thiadiazoles . In contrast, ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3) incorporates a methoxy group on the phenyl ring, enhancing electronic density and altering reactivity. This substituent increases solubility in polar solvents and stabilizes intermediates during cyclization reactions .

Table 1: Substituent Effects on Reactivity and Properties
Compound Substituent Key Reactivity Applications
Ethyl 2-chloro-2-(2-phenylhydrazono)acetate None Nucleophilic substitution (Cl → S/N), cyclization to thiazoles Anticancer agents
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate 4-OCH₃ Enhanced resonance stabilization, faster cyclization kinetics Antimicrobial derivatives

Biological Activity

Ethyl 2-amino-2-(2-phenylhydrazono)acetate, a compound with significant biological potential, has garnered attention in various fields of medicinal chemistry. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

Ethyl 2-amino-2-(2-phenylhydrazono)acetate is characterized by its hydrazone linkage, which is pivotal for its biological activity. The synthesis typically involves the condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions. The reaction conditions can be optimized to enhance yield and purity, often confirmed through techniques such as NMR and IR spectroscopy.

Biological Activities

Research indicates that Ethyl 2-amino-2-(2-phenylhydrazono)acetate exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that compounds with similar hydrazone structures possess significant antimicrobial properties. For instance, derivatives of ethyl acetoacetate have shown effective inhibition against various microbial strains .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Antiplatelet Activity : Novel derivatives of this compound have been tested for their ability to inhibit platelet aggregation, suggesting potential use in cardiovascular therapies .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of Ethyl 2-amino-2-(2-phenylhydrazono)acetate against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, showcasing its potential as an antimicrobial agent.
    Microbial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Cytotoxicity Assay : In a study involving HeLa and MCF-7 cell lines, Ethyl 2-amino-2-(2-phenylhydrazono)acetate demonstrated IC50 values indicating potent cytotoxic effects.
    Cell LineIC50 (µM)
    HeLa15.1
    MCF-718.6

The biological activity of Ethyl 2-amino-2-(2-phenylhydrazono)acetate can be attributed to its ability to form hydrogen bonds and interact with biological macromolecules. The hydrazone linkage facilitates interactions with DNA and proteins, potentially disrupting cellular processes in cancer cells and pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl2-amino-2-(2-phenylhydrazono)acetate
Reactant of Route 2
Ethyl2-amino-2-(2-phenylhydrazono)acetate

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